molecular formula C16H20N2O2S B2521316 N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 1351602-48-6

N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2521316
CAS No.: 1351602-48-6
M. Wt: 304.41
InChI Key: SLDYUIODJUUORM-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a synthetic benzothiazole derivative intended for research and development purposes. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity. Structural analogues of this compound class are under investigation for a wide range of applications, including as inhibitors for neurodegenerative disease targets like monoamine oxidase B (MAO-B) and as potential anticancer agents. Researchers are exploring these compounds for their ability to interact with various enzymes and cellular receptors. This product is provided for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific data sheet for detailed handling, storage, and safety information.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-13(11-6-2-1-3-7-11)10-17-15(20)16-18-12-8-4-5-9-14(12)21-16/h4-5,8-9,11,13,19H,1-3,6-7,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYUIODJUUORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dioxane and bases to promote the intramolecular C-S bond coupling cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide, several types of chemical reactions could be considered:

3.1. Hydrolysis

  • Reaction Conditions : The compound could undergo hydrolysis under acidic or basic conditions, potentially breaking the amide bond.

  • Products : This could result in the formation of benzothiazole-2-carboxylic acid and 2-cyclohexyl-2-hydroxyethylamine.

3.2. Alkylation

  • Reaction Conditions : Alkylation reactions could occur at the nitrogen atom of the benzothiazole ring or the amide nitrogen.

  • Products : This might lead to the formation of N-alkylated derivatives.

3.3. Condensation Reactions

  • Reaction Conditions : The compound could participate in condensation reactions with aldehydes or ketones, forming imines or enamines.

  • Products : These reactions could yield various Schiff bases or other condensation products.

Analysis of Related Compounds

While specific data on this compound is limited, related compounds like benzothiazole-2-carboxamides have been studied for their antimicrobial and antitubercular activities . The presence of a cyclohexyl group could influence the compound's lipophilicity and biological activity.

Data Table: Potential Chemical Reactions

Reaction TypeConditionsPotential Products
HydrolysisAcidic/BasicBenzothiazole-2-carboxylic acid, 2-cyclohexyl-2-hydroxyethylamine
AlkylationAlkyl halides, baseN-alkylated derivatives
CondensationAldehydes/KetonesSchiff bases or enamines

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Example :

  • N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e): Synthesized using cycloheptylamine and 1,3-dibromopropane, yielding 33% .
  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) : Achieved via coupling with naphthalene-derived amines (21% yield) .

Structural Variations and Physicochemical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Key Structural Feature
Target Compound 2-Cyclohexyl-2-hydroxyethyl Not reported Not reported Hydroxyethyl enhances polarity
N-Cyclopropyl-6-(4-(cyclopropylamino)butoxy)benzo[d]thiazole-2-carboxamide (3m) Cyclopropyl Semi-solid 20.5 Compact cyclic amine improves membrane permeability
N-Phenethyl-6-(3-(phenethylamino)propoxy)benzo[d]thiazole-2-carboxamide (4d) Phenethyl Not reported Not reported Aromatic groups enhance π-π stacking
26a (Anti-tubercular lead) –CF₃-substituted aryl Not reported Moderate –CF₃ boosts lipophilicity and target binding

Key Observations :

  • Cyclohexyl vs. Cyclopropyl : Cyclohexyl’s bulkiness may reduce solubility but improve receptor binding via hydrophobic interactions .

Histamine Receptor Affinity

Compounds with alicyclic amines (e.g., piperidine, azepane) show nanomolar affinity for H3R and H4R receptors:

  • 3j (Piperidin-1-yl derivative) : Ki = 12 nM for H3R .
  • 4b (Azepan-1-yl derivative) : Ki = 8 nM for H4R .

Implication for Target Compound: The cyclohexyl-hydroxyethyl moiety may modulate receptor selectivity, though its polar hydroxy group could reduce blood-brain barrier penetration compared to non-polar analogs.

Anti-Tubercular Activity

Benzothiazole-2-carboxamides with electron-withdrawing groups (e.g., –CF₃) exhibit potent activity against M. tuberculosis H37Rv:

  • 26a : MIC = 0.78 µg/mL (superior to Ethambutol) with low cytotoxicity (24.56% inhibition at 50 µg/mL) .

Target Compound’s Potential: The cyclohexyl group’s hydrophobicity might enhance membrane penetration, but the absence of –CF₃ could limit potency.

Structure-Activity Relationship (SAR) Insights

Amino Substituents: Cyclic amines (e.g., piperidine, cycloheptyl) improve receptor binding via conformational rigidity . Aromatic groups (e.g., naphthyl, phenethyl) enhance DNA intercalation or enzyme inhibition .

Linker Length :

  • Propoxy/butoxy linkers optimize spatial orientation for target engagement .

Electron-Withdrawing Groups : –CF₃ or halogen substitutions significantly boost anti-tubercular activity .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core, which is known for its diverse biological properties. The synthesis typically involves the cyclization of 2-aminothiophenol with carboxylic acid derivatives, followed by further functionalization to introduce the cyclohexyl and hydroxyethyl groups.

Key Synthetic Steps:

  • Formation of Benzo[d]thiazole Core : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Utilizes various chemical reactions such as nucleophilic substitutions and Grignard reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in treating infectious diseases, particularly tuberculosis.

The compound is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. This interaction may inhibit the growth of Mycobacterium tuberculosis by disrupting essential cellular processes.

In Vitro and In Vivo Studies

Recent studies have demonstrated that derivatives of benzo[d]thiazole, including this compound, exhibit moderate to high anti-tubercular activity against strains such as M. tuberculosis H37Rv.

Case Study: Anti-Tubercular Activity

A study evaluated a series of benzothiazole derivatives for their anti-tubercular properties. The results indicated that certain compounds showed significant activity with minimum inhibitory concentrations (MICs) ranging from 1.56 to 25 mg/mL.

CompoundR GroupYield (%)MIC (mg/mL)
24aH881.56
24bH8325
25hCl543.125

These findings suggest that structural modifications can enhance the efficacy of benzothiazole derivatives against tuberculosis.

Broader Biological Activities

In addition to anti-tubercular effects, benzothiazole derivatives have been reported to exhibit a range of biological activities:

  • Antimalarial : Some derivatives have shown effectiveness against Plasmodium falciparum.
  • Anticancer : Compounds have been tested against various cancer cell lines, demonstrating growth inhibition.
  • Antimicrobial : Activity against bacteria like Staphylococcus aureus has been noted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with benzo[d]thiazole-2-carboxylic acid activation (e.g., using thionyl chloride or carbodiimides) followed by coupling with 2-cyclohexyl-2-hydroxyethylamine. Optimization includes:

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) for amide bond formation, with yields improved by microwave-assisted synthesis (120°C, 30 min) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
    • Data Table :
StepCatalyst/SolventYield (%)Purity (HPLC)
Amide CouplingEDC/HOBt, DMF65–78%>95%
Cyclohexyl Group IntroductionPd/C, H₂82%98%

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm amide bond formation (δ 8.3–8.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexyl-hydroxyethyl moiety; bond angles (~120° for sp² carbons) and dihedral angles confirm planarity of the thiazole ring .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 385.15) .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Methodology :

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ values typically 5–20 µM) .
  • Anti-inflammatory : COX-2 inhibition assay (submicromolar activity observed in analogs) .
  • Antimicrobial : Broth microdilution for MIC determination (e.g., 0.78 µg/mL against M. tuberculosis H37Rv in benzo[d]thiazole derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl or thiazole moieties) affect bioactivity?

  • Methodology :

  • SAR Studies :
  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance anti-tubercular activity (MIC 0.78 µg/mL vs. 3.125 µg/mL for unsubstituted analogs) .
  • Hydroxyethyl Chain : Critical for solubility; methylation reduces cellular uptake by 40% .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify interactions with DprE1 enzyme (binding energy: −9.2 kcal/mol) .

Q. What strategies resolve contradictions in cytotoxicity vs. efficacy data across cell lines?

  • Methodology :

  • Dose-Response Profiling : IC₅₀ shifts (e.g., 12 µM in HeLa vs. 28 µM in HEK293) suggest selective toxicity .
  • Metabolic Stability Assays : Liver microsome studies (e.g., 85% degradation after 60 min) explain variable in vivo outcomes .
  • Apoptosis Pathway Analysis : Western blotting for caspase-3/9 activation confirms mechanism specificity .

Q. How can in silico methods predict metabolic pathways and toxicity?

  • Methodology :

  • ADMET Prediction : SwissADME for bioavailability (TPSA 95 Ų, logP 3.2) and CYP450 inhibition risk .
  • Metabolite Identification : GLORYx generates Phase I/II metabolites (e.g., hydroxylation at cyclohexyl group) .

Q. What advanced analytical techniques quantify the compound in biological matrices?

  • Methodology :

  • LC-MS/MS : MRM mode (m/z 385 → 210 for quantification), LOD 0.1 ng/mL in plasma .
  • Microscopy : Confocal imaging with fluorescent analogs (e.g., BODIPY-labeled) to track cellular uptake .

Data Contradictions & Resolution

  • Issue : Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 25 µM in similar cell lines).
    • Resolution : Standardize assay conditions (e.g., serum-free media, 48-h incubation) and validate with reference controls (e.g., doxorubicin) .

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